molecular formula C10H19NO B6220532 {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2768327-40-6

{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No. B6220532
CAS RN: 2768327-40-6
M. Wt: 169.3
InChI Key:
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Description

{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, also known as PAM, is a compound that has been widely studied for its potential use in scientific research. PAM is a chiral compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with acetylcholine receptors in the brain. {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol binds to a specific site on these receptors, known as the allosteric site, and enhances their activity. This leads to an increase in the release of neurotransmitters, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholine receptors, {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to enhance the activity of other neurotransmitter systems, including dopamine and norepinephrine. These effects can lead to changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments is its specificity for acetylcholine receptors. This allows researchers to selectively study the function of these receptors without affecting other neurotransmitter systems. However, the synthesis of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be challenging, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are many potential future directions for research on {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol. One area of focus could be its use in the development of new treatments for neurological and psychiatric disorders. {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to have potential as a treatment for conditions such as Alzheimer's disease and schizophrenia. Additionally, further research could be done to better understand the mechanism of action of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves a multi-step process that can be challenging to execute. One common method involves the reaction of 3-azabicyclo[3.1.1]heptane with propylmagnesium bromide, followed by the addition of formaldehyde and reduction with sodium borohydride. This method yields a racemic mixture of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, which can be separated into its individual enantiomers using chiral chromatography.

Scientific Research Applications

{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been studied extensively for its potential use in scientific research. One area of focus has been its use as a tool for studying the function of acetylcholine receptors in the brain. {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to enhance the activity of these receptors, which play a critical role in a range of physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system and the introduction of the propyl and hydroxyl groups.", "Starting Materials": [ "Cyclohexanone", "Propylmagnesium bromide", "Ammonium acetate", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with propylmagnesium bromide in anhydrous ether to yield 5-propylcyclohexanone.", "Step 2: 5-propylcyclohexanone is treated with ammonium acetate and sodium borohydride in methanol to form 5-propyl-3-azabicyclo[3.1.1]heptan-1-ol.", "Step 3: 5-propyl-3-azabicyclo[3.1.1]heptan-1-ol is then reacted with hydrochloric acid to yield the final product, '{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol'." ] }

CAS RN

2768327-40-6

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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